Asparacoside
Description
Asparacoside is a bioactive spirostanol saponin isolated primarily from Asparagus cochinchinensis and Asparagus racemosus . Structurally, it features a steroidal aglycone core linked to oligosaccharide chains, with a molecular ion peak at m/z 1003 . Its biological activities include moderate cytotoxicity against cancer cell lines (e.g., KB, LNCaP) with IC50 values ranging from 4–12 µg/mL . This compound is often quantified via high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS/MS), demonstrating high precision (RSD < 6%) and recovery rates (95–105%) .
Properties
Molecular Formula |
C49H80O21 |
|---|---|
Molecular Weight |
1005.1 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-4-hydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C49H80O21/c1-20-7-12-49(64-16-20)21(2)32-29(70-49)14-26-24-6-5-22-13-23(8-10-47(22,3)25(24)9-11-48(26,32)4)65-46-42(69-45-39(59)36(56)35(55)30(15-50)66-45)40(60)41(68-44-38(58)34(54)28(52)18-62-44)31(67-46)19-63-43-37(57)33(53)27(51)17-61-43/h20-46,50-60H,5-19H2,1-4H3/t20-,21-,22+,23-,24+,25-,26-,27-,28-,29-,30+,31+,32-,33-,34-,35+,36-,37+,38+,39+,40-,41+,42+,43-,44-,45-,46+,47-,48-,49+/m0/s1 |
InChI Key |
GLLQBFOUGGRCKY-YDJQLIBBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |
Synonyms |
asparacoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Saponins
Asparanin D
- Molecular Weight : m/z 1017 .
- Structural Differentiation: Shares a spirostanol skeleton with asparacoside but differs in glycosylation patterns (additional methyl or hydroxyl groups) .
- Analytical Data : Co-elutes with this compound in LC/MS but distinguishable via fragmentation patterns .
Shatavarin IV
- Source : Asparagus racemosus .
- Molecular Weight : m/z 1105 (higher than this compound due to extended glycosylation) .
- Functional Contrast: Demonstrates stronger immunomodulatory effects but lower cytotoxicity compared to this compound .
- Quantitative Analysis : Requires distinct HPLC solvent systems (e.g., CHCl3-MeOH-water) for isolation .
Comparison with Functionally Similar Compounds
Asiaticoside (Non-Asparagus Saponin)
- Source : Centella asiatica.
- Molecular Weight : m/z 959 .
- Functional Overlap : Promotes wound healing and collagen synthesis, unlike this compound’s cytotoxic focus .
- Structural Contrast: Contains a triterpenoid backbone instead of a spirostanol core, leading to divergent solubility and bioavailability .
Diosgenin (Precursor to Steroidal Saponins)
- Source : Dioscorea species.
- Molecular Weight : m/z 414 .
- Functional Role : Serves as a precursor for synthetic steroids; lacks glycosylation, reducing its solubility compared to this compound .
Analytical and Pharmacological Challenges
- Chromatographic Co-Elution : this compound and asparanin D exhibit similar retention times, necessitating advanced MS/MS for differentiation .
- Bioactivity Variability: Minor structural changes (e.g., glycosylation) significantly alter pharmacokinetics. For instance, this compound’s m/z 1003 correlates with moderate cytotoxicity, while shatavarin IV’s m/z 1105 enhances immunomodulation .
- Limitations in Identification : Low-abundance saponins (e.g., m/z 943, 1019) remain uncharacterized due to insufficient fragmentation data .
Data Tables
Table 1: Structural and Functional Comparison of this compound and Analogues
Table 2: Analytical Parameters for Saponin Quantification
| Parameter | This compound | Shatavarin IV |
|---|---|---|
| Precision (RSD%) | <6% | <6% |
| Recovery Rate | 95–105% | 90–98% |
| LOD (ng) | <10 | <15 |
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